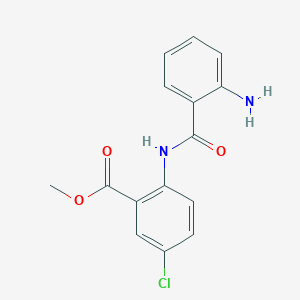

Methyl 2-(2-aminobenzamido)-5-chlorobenzoate

Description

Properties

CAS No. |

59187-55-2 |

|---|---|

Molecular Formula |

C15H13ClN2O3 |

Molecular Weight |

304.73 g/mol |

IUPAC Name |

methyl 2-[(2-aminobenzoyl)amino]-5-chlorobenzoate |

InChI |

InChI=1S/C15H13ClN2O3/c1-21-15(20)11-8-9(16)6-7-13(11)18-14(19)10-4-2-3-5-12(10)17/h2-8H,17H2,1H3,(H,18,19) |

InChI Key |

MNKHPOPCKUBESY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Strategy

The synthesis of methyl 2-(2-aminobenzamido)-5-chlorobenzoate generally follows a two-step or multi-step approach:

Preparation of Methyl 2-amino-5-chlorobenzoate

A reliable method for preparing methyl 2-amino-5-chlorobenzoate involves the selective chlorination of methyl 2-aminobenzoate (methyl anthranilate) at the 5-position using sodium hypochlorite and glacial acetic acid under controlled low temperature conditions (below -5°C). This method is described in patent CN101575301A and offers advantages such as simplicity, high yield (>85%), low toxicity reagents, and environmental friendliness:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Methyl 2-aminobenzoate, sodium hypochlorite (10% w/w), glacial acetic acid, organic solvent (e.g., dichloromethane), water | Chlorination at -8 to -10°C for 30 minutes; organic phase separated and dried | Yield 95%; product confirmed by 1H NMR (signals at δ 3.88, 5.01, 6.72, 7.16, 7.54 ppm) |

| 2 | Isolation of methyl 2-amino-5-chlorobenzoate crystals | Purification by filtration and drying | High purity product |

This method is practical for scale-up due to the mild conditions and recyclability of solvents.

Amidation to Form this compound

The next critical step is coupling methyl 2-amino-5-chlorobenzoate with 2-aminobenzamide to form the amide bond. While direct literature on this exact amidation is limited, general synthetic organic chemistry principles and related compound preparations suggest:

- Activation of the carboxyl group of methyl 2-amino-5-chlorobenzoate (or its acid derivative) by converting it to a more reactive intermediate such as an acid chloride or using coupling reagents like EDCI, DCC, or CDI.

- Reaction with 2-aminobenzamide under mild heating or room temperature to form the amide linkage.

- Purification by recrystallization or chromatography.

This approach is consistent with standard amide bond formation techniques used for similar benzamide derivatives.

Alternative Synthetic Routes and Related Compounds

Other related methods for preparing 2-amino-5-chlorobenzoic acid derivatives include:

- Nitration of substituted benzoic acids followed by reduction and chlorination steps, as demonstrated for 2-amino-3-methyl-5-chlorobenzoic acid synthesis.

- Use of isatoic anhydrides and 2-aminobenzoic acids in three-step syntheses for related diazocine compounds, which may inspire alternative routes for amidation.

Summary Table of Key Preparation Steps

| Step | Compound | Reagents & Conditions | Yield | Key Features |

|---|---|---|---|---|

| 1 | Methyl 2-amino-5-chlorobenzoate | Sodium hypochlorite (10%), glacial acetic acid, dichloromethane/water, -8 to -10°C, 30 min | 95% | Selective chlorination, mild, scalable |

| 2 | This compound | Amidation via acid chloride or coupling reagent with 2-aminobenzamide, mild heating | Not explicitly reported | Standard amide bond formation |

Research Results and Analytical Data

- NMR Characterization: The chlorinated methyl anthranilate intermediate shows characteristic 1H NMR peaks at δ 3.88 ppm (methyl ester), δ 5.01 ppm (amino protons), and aromatic protons between δ 6.7-7.5 ppm, confirming substitution patterns.

- Yield and Purity: The chlorination step achieves yields above 85-95% with high purity, supporting process efficiency and environmental compatibility.

- Environmental and Economic Considerations: The methods use low-toxicity reagents, allow solvent recycling, and employ inexpensive starting materials, making them economically viable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminobenzamido)-5-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids, quinones.

Reduction: Amines, alcohols.

Substitution: Amino or thiol-substituted benzoates.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminobenzamido)-5-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobenzamide moiety can act as a zinc-binding group, inhibiting the activity of zinc-dependent enzymes like histone deacetylases (HDACs). This inhibition can lead to changes in gene expression and cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Methyl 2-amino-5-chlorobenzoate (Precursor)

Structural Differences: Lacks the 2-aminobenzamido group, containing only an amino group at the 2-position. Properties:

- Melting Point: ~213°C (similar to intermediates in quinazolinone synthesis) .

- Solubility : Higher polarity compared to the target compound due to the absence of the hydrophobic amide group.

- Applications : Primarily used in synthesizing halogenated anthranilic acid derivatives and heterocyclic scaffolds .

Key Distinction : The precursor’s simpler structure limits its utility in complex molecular designs, whereas the target compound’s amide group enables diverse functionalization .

Methyl 2-(2-aminonicotinamido)-5-chlorobenzoate (21a)

Structural Differences : Replaces the benzamide group with a nicotinamide moiety (pyridine ring).

Properties :

- Synthesis: Requires nicotinoyl chloride for acylation, followed by cyclization with NaH/THF .

Key Distinction : The heterocyclic nicotinamide group introduces additional hydrogen-bonding sites, altering pharmacokinetics compared to the purely aromatic target compound .

2-(2-Aminobenzamido)benzoic Acid

Structural Differences : Carboxylic acid group instead of a methyl ester.

Properties :

- Melting Point : 196–198°C .

- Reactivity : Higher acidity facilitates salt formation but reduces bioavailability compared to ester derivatives.

- Applications: Intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents .

Key Distinction : The carboxylic acid derivative is less lipophilic, limiting its membrane permeability in drug formulations compared to the esterified target compound .

Methyl 5-Amino-2-bromo-4-chlorobenzoate

Structural Differences: Bromine substituent at the 2-position and amino group at the 5-position. Properties:

Key Distinction : The bromine atom provides distinct reactivity for metal-catalyzed reactions, unlike the chloro-substituted target compound .

Methyl 2-Chloro-5-formylbenzoate

Structural Differences : Formyl group replaces the amide functionality.

Properties :

- Reactivity : The aldehyde group facilitates nucleophilic additions (e.g., condensation reactions) .

- Applications : Intermediate in synthesizing Schiff bases and fluorescent dyes .

Key Distinction : The formyl group expands utility in materials science, whereas the target compound’s amide group is more suited for drug design .

Comparative Data Table

*Estimated based on analogous compounds.

Research Findings and Implications

- Synthetic Flexibility : The target compound’s amide group allows for regioselective modifications, enabling tailored bioactivity .

- Stability: Intramolecular hydrogen bonding improves thermal stability compared to non-hydrogen-bonded analogs .

- Drug Design : The 5-chloro substituent enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity

Methyl 2-(2-aminobenzamido)-5-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHClNO

- Molecular Weight : 228.65 g/mol

The structure features a chlorobenzoate moiety, which is known to enhance biological activity through various mechanisms, including interaction with cellular targets and modulation of signaling pathways.

This compound exhibits multiple biological activities, primarily through:

- Cytotoxicity : Exhibits selective cytotoxic effects against cancer cell lines while sparing normal cells.

- Apoptosis Induction : Activates caspase pathways leading to programmed cell death.

- Inhibition of Enzymatic Activity : Potential inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation.

Cytotoxicity Assays

Cytotoxicity was evaluated using various cancer cell lines, including HepG-2 (liver cancer) and Caco-2 (colorectal cancer). The compound demonstrated promising results with IC values in the submicromolar range.

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| HepG-2 | 0.5 | >20 |

| Caco-2 | 0.7 | >15 |

| Normal Fibroblasts (Wi-38) | >10 | - |

The selectivity index indicates a favorable profile for targeting cancer cells over normal cells, suggesting potential for therapeutic application.

Apoptosis Studies

Further studies assessed the compound's ability to induce apoptosis. Flow cytometry analysis revealed:

- Caspase Activation : Up to 4.2-fold increase in caspase-3/7 activity.

- Bcl-2 Downregulation : Significant reduction in Bcl-2 expression, a marker associated with cell survival.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A recent study demonstrated that this compound effectively inhibited cell proliferation in both HepG-2 and Caco-2 cells. The mechanism involved caspase-dependent apoptosis, highlighting its potential as an anticancer agent . -

Inhibition of HDACs :

Research indicated that derivatives of this compound could serve as potent inhibitors of HDAC8, an enzyme implicated in neuroblastoma progression. The modifications led to enhanced selectivity and potency compared to existing HDAC inhibitors . -

Antimicrobial Activity :

Preliminary investigations suggested that the compound also exhibits antimicrobial properties against various bacterial strains, indicating its versatility beyond anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.